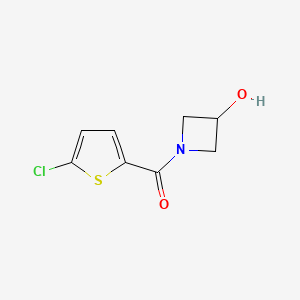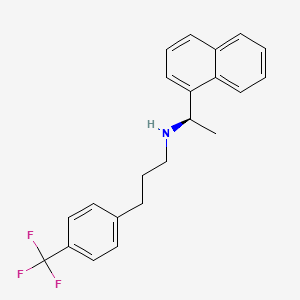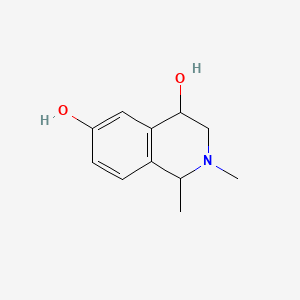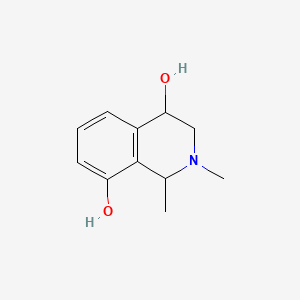
4-(Trifluoromethyl)aniline-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Trifluoromethyl)aniline-d4 is a deuterated derivative of 4-(trifluoromethyl)aniline. This compound is characterized by the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. The presence of deuterium can significantly alter the physical and chemical properties of the compound, making it valuable in various scientific research applications.
Mécanisme D'action
Target of Action
The primary targets of 4-(Trifluoromethyl)aniline-d4, also known as 2,3,5,6-Tetradeuterio-4-(trifluoromethyl)aniline, are DYRK1A and DYRK1B kinases . These kinases are involved in cell growth and development, and their dysregulation is associated with several diseases, including cancer and neurodegenerative disorders .
Mode of Action
This compound acts as an inhibitor of DYRK1A and DYRK1B kinases . It binds to these kinases, preventing them from phosphorylating their substrate proteins. This inhibition disrupts the normal functioning of the kinases, leading to changes in cellular processes .
Biochemical Pathways
The inhibition of DYRK1A and DYRK1B kinases by this compound affects various biochemical pathways. These kinases are involved in multiple signaling pathways that regulate cell growth, differentiation, survival, and apoptosis. By inhibiting these kinases, this compound can alter these pathways, leading to downstream effects on cellular functions .
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to its inhibitory effect on DYRK1A and DYRK1B kinases . By inhibiting these kinases, the compound can disrupt cellular processes regulated by these kinases, potentially leading to altered cell growth, differentiation, and survival .
Analyse Biochimique
Biochemical Properties
4-(Trifluoromethyl)aniline-d4 interacts with the enzymes DYRK1A and DYRK1B, inhibiting their activity with IC50s of 54.84 nM and 186.40 nM, respectively .
Cellular Effects
It is known to be harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye damage, and may cause respiratory irritation .
Molecular Mechanism
This compound is believed to act as a catalyst in synthesizing other compounds . It is also thought to function as a nucleophile, participating in covalent bond formation, and as an electron-donating group, contributing to the creation of coordination complexes .
Temporal Effects in Laboratory Settings
It is known to be harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye damage, and may cause respiratory irritation .
Dosage Effects in Animal Models
It is known to be harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye damage, and may cause respiratory irritation .
Metabolic Pathways
It is known to interact with the enzymes DYRK1A and DYRK1B .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)aniline-d4 typically involves the deuteration of 4-(trifluoromethyl)aniline. One common method is the catalytic exchange of hydrogen with deuterium using a deuterium gas atmosphere in the presence of a suitable catalyst, such as palladium on carbon. The reaction is carried out under controlled temperature and pressure conditions to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity of the final product is ensured through rigorous quality control measures, including chromatography and spectroscopy techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Trifluoromethyl)aniline-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include deuterated nitroanilines, deuterated amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-(Trifluoromethyl)aniline-d4 has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a tracer in reaction mechanisms.
Biology: Employed in metabolic studies to track the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Investigated for its potential use in drug development, particularly in the design of deuterated drugs with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with enhanced stability and performance.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline
- 4-(Trifluoromethyl)aniline
- 2,3,5,6-Tetrafluoroaniline
Uniqueness
4-(Trifluoromethyl)aniline-d4 is unique due to the presence of deuterium atoms, which impart distinct physical and chemical properties. These properties include altered reaction kinetics, increased stability, and potential differences in biological activity, making it a valuable tool in various research fields.
Propriétés
IUPAC Name |
2,3,5,6-tetradeuterio-4-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N/c8-7(9,10)5-1-3-6(11)4-2-5/h1-4H,11H2/i1D,2D,3D,4D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGIMMLDVSWADK-RHQRLBAQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(F)(F)F)[2H])[2H])N)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

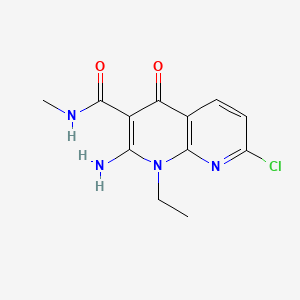
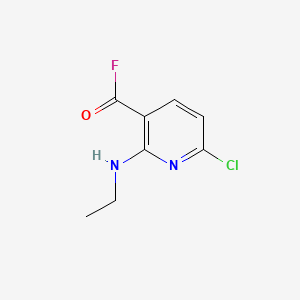
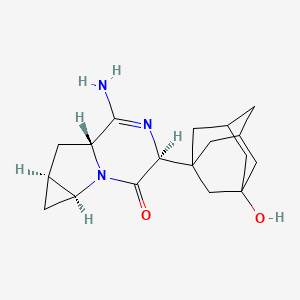
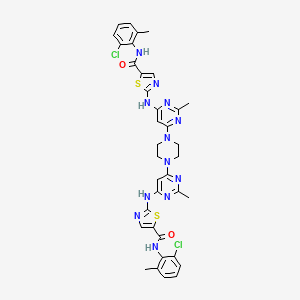
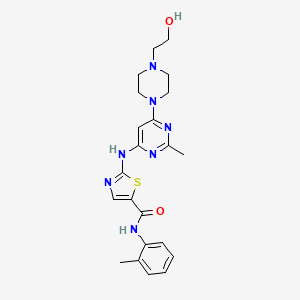
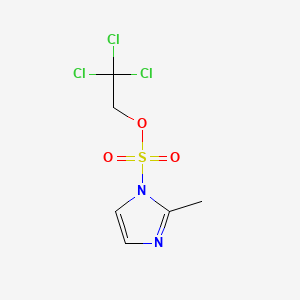
![(1R,5S,6S)-Tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B569065.png)
